Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Development
A study explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through reactions involving cyclohexyl or benzyl isocyanide, showcasing the versatility of these cyclohexyl-containing compounds in creating new pseudopeptidic [1,2,4]triazines with potential biochemical applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Research on synthesizing [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated their potential in anticancer and antituberculosis activities, highlighting the compound's role in developing new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential Therapeutic Applications
A methanol hemisolvate of ciprofloxacin study suggested structural similarities with Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone derivatives, pointing towards its relevance in antibiotic development and the significance of cyclopropyl and piperazine moieties in medicinal chemistry (Li, Hu, Gao, Zhang, & Henry, 2006).
Synthesis of Ketamine derivatives, including reactions with piperazine, illustrates the utility of this compound in creating new anesthetic or therapeutic compounds, potentially with modified pharmacological profiles (Masaud et al., 2022).
Safety and Hazards
Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZCBSMHMIFXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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